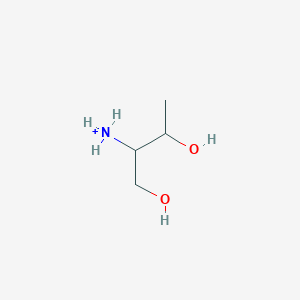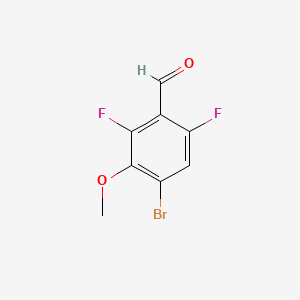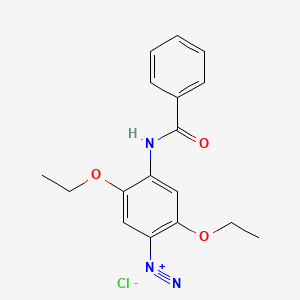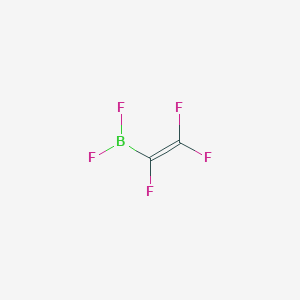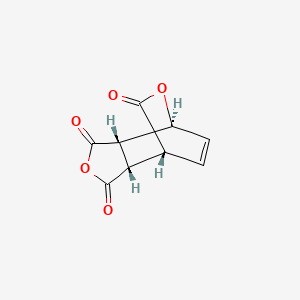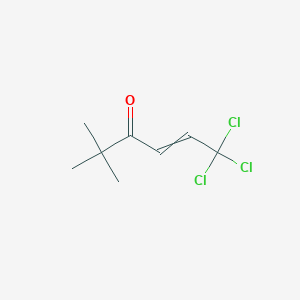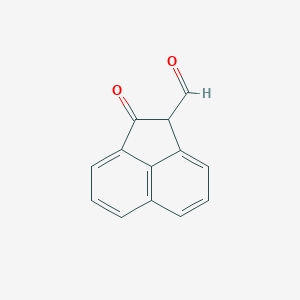
2-Oxo-1,2-dihydroacenaphthylene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-1,2-dihydroacenaphthylene-1-carbaldehyde is a chemical compound known for its unique structure and properties It belongs to the class of acenaphthylene derivatives, which are characterized by a fused ring system containing both aromatic and non-aromatic components
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2-dihydroacenaphthylene-1-carbaldehyde typically involves the condensation of acenaphthenequinone with formylating agents under controlled conditions. One common method includes the use of Vilsmeier-Haack formylation, where acenaphthenequinone reacts with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the desired aldehyde .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
化学反応の分析
Types of Reactions: 2-Oxo-1,2-dihydroacenaphthylene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-Oxo-1,2-dihydroacenaphthylene-1-carboxylic acid.
Reduction: Formation of 2-Oxo-1,2-dihydroacenaphthylene-1-methanol.
Substitution: Formation of various substituted acenaphthylene derivatives depending on the nucleophile used.
科学的研究の応用
作用機序
The mechanism of action of 2-Oxo-1,2-dihydroacenaphthylene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities, such as enzyme inhibition and DNA intercalation .
類似化合物との比較
2-Oxo-1,2-dihydroquinoline-3-carbaldehyde: Shares a similar fused ring structure but differs in the position and nature of functional groups.
Acenaphthenequinone: A precursor in the synthesis of 2-Oxo-1,2-dihydroacenaphthylene-1-carbaldehyde, with a similar core structure.
Uniqueness: this compound stands out due to its specific reactivity and the ability to form a wide range of derivatives with diverse applications. Its unique structural features enable it to participate in various chemical reactions, making it a versatile compound in synthetic and medicinal chemistry .
特性
CAS番号 |
2537-70-4 |
|---|---|
分子式 |
C13H8O2 |
分子量 |
196.20 g/mol |
IUPAC名 |
2-oxo-1H-acenaphthylene-1-carbaldehyde |
InChI |
InChI=1S/C13H8O2/c14-7-11-9-5-1-3-8-4-2-6-10(12(8)9)13(11)15/h1-7,11H |
InChIキー |
WNEYSFNCBDYVJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C(C(=O)C3=CC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


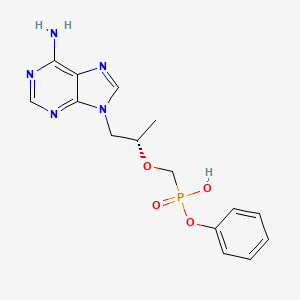
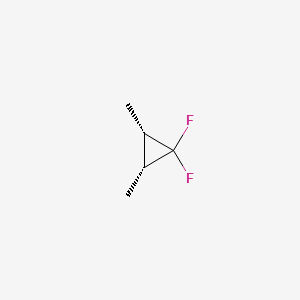
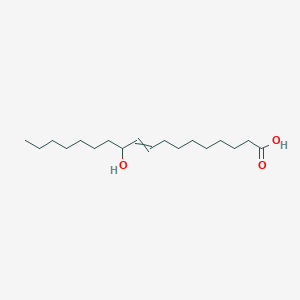
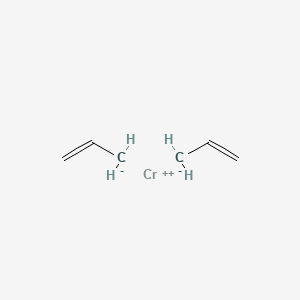

![ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate](/img/structure/B14754594.png)
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14754596.png)
